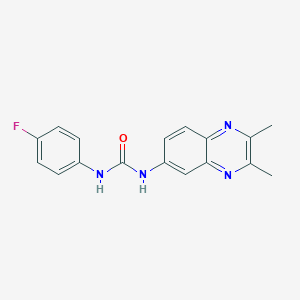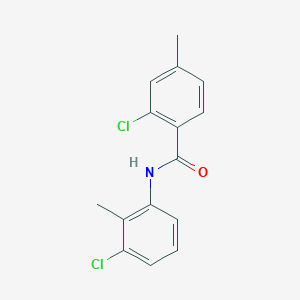
N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide, also known as CPPene, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamides, which are known to have diverse biological activities. CPPene has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. In addition, N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide is its broad range of biological activities, making it a versatile compound for research. Another advantage is its synthetic accessibility, which allows for the production of large quantities of pure compound. However, one limitation of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide is its potential toxicity, which must be carefully evaluated in any experiments involving living organisms.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide. One area of interest is the development of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide derivatives with improved selectivity and potency. Another area of interest is the investigation of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide's potential as a treatment for viral infections such as HIV-1 and herpes simplex virus. Finally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide involves the reaction of cyclohexylamine with 2-furylacetonitrile, followed by the addition of carbon disulfide and ammonium hydroxide. The resulting compound is then treated with piperazine to yield N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide. This synthesis method has been optimized to produce high yields and purity of N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide has also been studied for its antiviral properties, particularly against HIV-1 and herpes simplex virus. In addition, N-cyclohexyl-4-(2-furylmethyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c21-16(17-14-5-2-1-3-6-14)19-10-8-18(9-11-19)13-15-7-4-12-20-15/h4,7,12,14H,1-3,5-6,8-11,13H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUMNGNQYKIBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
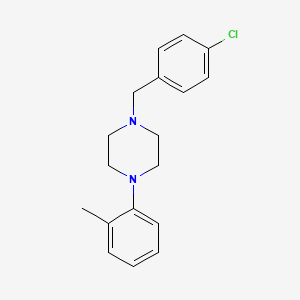
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)


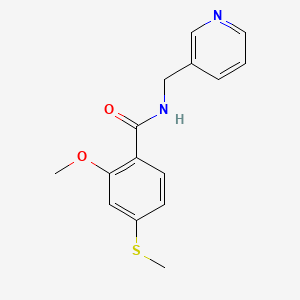
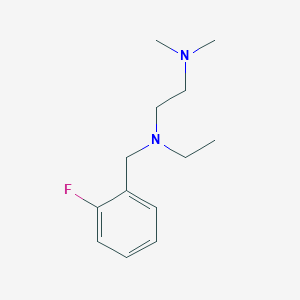
![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
